Temafloxacin-d7
Description
Properties
Molecular Formula |
C₂₁H₁₁D₇F₃N₃O₃ |
|---|---|
Molecular Weight |
424.42 |
Synonyms |
(±)-Temafloxacin-d7; 1-(2,4-Difluorophenyl)-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl-d7)-4-oxo-3-quinolinecarboxylic Acid; A 62254-d7; A 63004-d7; T 1258-d7; Teflox-d7; Temac-d7 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment Methodologies for Temafloxacin D7
Precursor Synthesis and Stereoselective Routes for Temafloxacin (B1682013) Core Structure
The synthesis of the core structure of temafloxacin, a complex quinolone, is a multi-step process. nih.govacs.org The synthesis of the quinolone core often begins with the cyclization of anilides with substituted propiolates or acrylates, a reaction that can be catalyzed by transition metals like ruthenium. mdpi.com These methods are supported by experimental evidence, including deuterium (B1214612) labeling studies, which help in understanding the reaction mechanisms and isolating intermediates. mdpi.com The basic framework of fluoroquinolones involves a fluorine atom at the C-6 position and various substituents at the N-1 and C-7 positions, which significantly influence their biological activity. acs.orgmdpi.com
Temafloxacin possesses a chiral center at the C-3 position of the piperazine (B1678402) ring. researchgate.net While the racemic mixture has been synthesized and used, the synthesis of individual enantiomers is of significant interest as they can exhibit different in vivo activities. researchgate.net Stereoselective synthesis aims to produce a specific stereoisomer, which can be achieved through various methods, including the use of chiral building blocks or asymmetric catalysis. researchgate.netwiley.com Methodologies for the stereoselective synthesis of substituted piperazines, a key component of temafloxacin, have been developed. These can involve multi-step, one-pot procedures to create enantiomerically pure N-protected piperazines. researchgate.net
Deuterium Labeling Strategies and Reaction Mechanisms for Specific Site Incorporation
The introduction of deuterium into the temafloxacin molecule to create Temafloxacin-d7 requires specific labeling strategies. The primary goal is to replace hydrogen atoms with deuterium at designated positions without altering the compound's fundamental chemical structure.
Hydrogen-Deuterium Exchange (H/D Exchange) Techniques
Hydrogen-Deuterium (H/D) exchange is a common method for introducing deuterium into a molecule. This can be achieved under acidic or basic conditions. osti.gov Acid-catalyzed H/D exchange on aromatic compounds typically proceeds through an electrophilic aromatic substitution mechanism, where the most electron-rich positions on the aromatic ring are selectively deuterated. nih.gov Reagents like deuterated mineral acids (e.g., DCl, D₂SO₄) in D₂O are often used, though they can be harsh. nih.gov A milder alternative is using deuterated trifluoroacetic acid (CF₃COOD), which can serve as both the solvent and the deuterium source. nih.gov The mechanism of H/D exchange can vary depending on the substrate and conditions. For instance, with anilines and acetanilides, the basicity of the aniline (B41778) and the activation of the aromatic ring influence the efficiency and regioselectivity of deuteration. nih.gov
Computational studies and experimental evidence suggest that transition metal catalysts, such as those based on iridium or iron, can facilitate H/D exchange at specific C(sp²)–H bonds on aromatic and heteroaromatic rings. nih.govacs.orgd-nb.info These reactions often proceed via a σ-bond metathesis pathway under mild conditions. nih.govacs.org
De novo Synthesis with Deuterated Building Blocks
An alternative and often more precise method for producing deuterated compounds is de novo synthesis, which involves using deuterated starting materials or intermediates. enamine.net This approach allows for the incorporation of deuterium at specific, pre-determined sites in the molecule. For example, to synthesize a deuterated fluoroquinolone, one could start with a deuterated aniline or a deuterated piperazine derivative. The use of commercially available deuterated building blocks has made this strategy more accessible. enamine.netrsc.org For instance, the synthesis of deuterated analogues of other drugs has been achieved by incorporating deuterated methyl groups (CD₃) using reagents like CD₃I in transition metal-catalyzed coupling reactions. This method offers high reaction yields and stable deuterium incorporation.
Optimization of Synthetic Yields and Isotopic Purity
Optimizing the synthesis of this compound involves maximizing the chemical yield while ensuring high isotopic purity. Controlling reaction conditions such as temperature, reaction time, and catalyst loading is crucial. d-nb.info For H/D exchange reactions, the choice of catalyst and solvent can significantly impact the extent and selectivity of deuterium incorporation. nih.govd-nb.info In de novo synthesis, the purity of the deuterated starting materials is paramount. enamine.net
The purification of the final product is a critical step to remove any unlabeled or partially labeled molecules, as well as other impurities. Techniques like chromatography are essential for this purpose. mdpi.com The control of isotopologue impurities is vital as they can potentially affect the accuracy of analytical measurements and, in a therapeutic context, could have different efficacy or toxicity profiles. acs.orgfigshare.com
Analytical Characterization of Synthesized this compound for Isotopic Incorporation and Chemical Purity
After synthesis, the resulting this compound must be rigorously analyzed to confirm its chemical structure, purity, and the extent and location of deuterium incorporation.
Advanced Spectroscopic Techniques for Isotopic Purity Assessment (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and isotopic analysis. wikipedia.org While proton NMR (¹H NMR) is used to identify the structure of organic compounds, the absence of signals at specific positions in the spectrum of a deuterated compound can indicate successful deuterium incorporation. tutorchase.comstudymind.co.uk However, for highly deuterated compounds, the residual proton signals can be weak. sigmaaldrich.com
Deuterium NMR (²H NMR) is particularly useful for directly observing the deuterium atoms. wikipedia.org It provides information on the location and number of deuterium atoms in the molecule, confirming the effectiveness of the deuteration process. sigmaaldrich.comwikipedia.org
Mass Spectrometry (MS) is another essential technique for characterizing isotopically labeled compounds. wikipedia.org It separates ions based on their mass-to-charge ratio, allowing for the clear differentiation between the unlabeled compound and its deuterated isotopologues. nih.gov High-resolution mass spectrometry (HRMS) can provide precise mass measurements, which helps in confirming the elemental composition and the number of deuterium atoms incorporated. researchgate.net Isotope dilution-liquid chromatography/tandem mass spectrometry (ID-LC-MS/MS) is a common application where the deuterated standard is used for accurate quantification of the unlabeled analyte in complex matrices. nih.gov The mass difference between the analyte and the deuterated standard allows for their distinct detection and minimizes matrix effects. nih.govwashington.edu
Below is a table summarizing the analytical techniques used for the characterization of this compound.
| Analytical Technique | Purpose | Key Information Obtained |
| Proton NMR (¹H NMR) | Structural verification and initial assessment of deuteration. | Disappearance or reduction of proton signals at specific sites. |
| Deuterium NMR (²H NMR) | Direct detection and quantification of deuterium incorporation. | Confirms the presence and location of deuterium atoms. sigmaaldrich.comwikipedia.org |
| Mass Spectrometry (MS) | Determination of molecular weight and isotopic distribution. | Provides the mass shift corresponding to the number of incorporated deuterium atoms. nih.gov |
| High-Resolution MS (HRMS) | Precise mass measurement for confirmation of elemental composition. | Accurate determination of the number of deuterium atoms and overall isotopic purity. researchgate.net |
| LC-MS/MS | Quantification of the unlabeled compound using the deuterated standard. | Enables accurate measurement in complex samples by correcting for matrix effects. nih.gov |
Chromatographic Purity Determination of Synthesized Products
The purity of the synthesized this compound is a critical parameter that requires rigorous analytical validation. This involves confirming the chemical purity (absence of other compounds) and the isotopic enrichment (the percentage of molecules that correctly contain seven deuterium atoms).
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the chemical purity of temafloxacin and its derivatives. nih.gov Assays for the bulk drug and its dosage forms have been established, demonstrating the robustness of HPLC for this purpose. nih.gov The purity of newly synthesized fluoroquinolones is routinely confirmed to be over 95% using HPLC. frontiersin.org
A typical HPLC method for analyzing temafloxacin involves:
Column : A C18 reversed-phase column. capes.gov.br
Detection : UV detection at a wavelength of 280 nm provides a linear response. nih.gov Spectrofluorimetric detection is also a highly sensitive option. capes.gov.br
Precision : The method is highly precise, with relative standard deviation (RSD) values for bulk drug assays reported to be ±1.2% or better. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | High-Performance Liquid Chromatograph | nih.gov |
| Column | C18 Reversed-Phase | capes.gov.br |
| Mobile Phase | Acetonitrile (B52724)/Water with pH modifier (e.g., phosphoric acid) | nih.gov |
| Detection | UV Absorbance at 280 nm | nih.gov |
| Sensitivity | ~50 ng/ml | nih.gov |
Beyond chemical purity, it is essential to determine the isotopic enrichment and structural integrity of the deuterated product. A combined strategy using liquid chromatography-high resolution mass spectrometry (LC-ESI-HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is employed for this purpose. rsc.org
LC-MS analysis confirms the molecular weight of the synthesized compound, allowing for the determination of isotopic distribution. By integrating the ion currents for the unlabeled compound and its various deuterated isotopologues (d1 through d7), the percentage of isotopic enrichment can be accurately calculated. rsc.org NMR analysis serves to confirm the structural integrity of the molecule and the specific positions of the deuterium atoms. rsc.org
| Isotopologue | Relative Abundance (%) | Reference |
|---|---|---|
| d0 (Unlabeled) | 0.2 | rsc.org |
| d1-d5 | <1.0 | |
| d6 | 2.3 | |
| d7 (Desired) | 96.5 | |
| Total Isotopic Purity (% d7) | 96.5 |
Advanced Analytical Applications of Temafloxacin D7 in Bioanalytical Research
Development and Validation of Quantitative Bioanalytical Methods Using Temafloxacin-d7 as an Internal Standard
The development of robust bioanalytical methods is a prerequisite for accurate pharmacokinetic and metabolic studies. This compound plays a pivotal role as an internal standard in these methods, compensating for variability in sample preparation and instrument response.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Temafloxacin (B1682013) and its Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. eijppr.comjapsonline.com The development of LC-MS/MS methods for temafloxacin and its metabolites heavily relies on the use of a suitable internal standard, such as this compound. The stable isotope-labeled internal standard co-elutes with the analyte of interest and exhibits similar ionization characteristics, thereby correcting for variations during sample processing and analysis. mdpi.com
The process typically involves protein precipitation to remove the bulk of matrix proteins, followed by liquid-liquid extraction or solid-phase extraction (SPE) to further clean up the sample and concentrate the analytes. core.ac.uk Chromatographic separation is often achieved on a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both temafloxacin and this compound are monitored to ensure high selectivity and sensitivity.
Method Development Parameters: Selectivity, Sensitivity, Linearity, and Recovery
A comprehensive validation of the bioanalytical method is essential to ensure its reliability. Key validation parameters include selectivity, sensitivity, linearity, and recovery. japsonline.com
Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com The use of MRM in LC-MS/MS provides a high degree of selectivity.
Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For fluoroquinolones, LLOQs in the low ng/mL range are often achieved. nih.govresearchgate.net
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. This is typically evaluated by analyzing a series of calibration standards. nih.gov
Recovery: The extraction efficiency of the method is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. Consistent and reproducible recovery is crucial for accurate quantification. researchgate.net
| Validation Parameter | Typical Acceptance Criteria | Significance in Bioanalysis |
|---|---|---|
| Selectivity | No significant interference at the retention time of the analyte and IS. | Ensures that the measured signal is solely from the analyte of interest. japsonline.com |
| Sensitivity (LLOQ) | Signal-to-noise ratio ≥ 5, with precision and accuracy within ±20%. | Determines the lowest concentration that can be reliably measured. japsonline.com |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.99. | Demonstrates a direct proportional relationship between concentration and response. researchgate.net |
| Recovery | Consistent and reproducible across the concentration range. | Indicates the efficiency of the extraction process. researchgate.net |
Evaluation of Matrix Effects and Ion Suppression/Enhancement in Biological Matrices (Non-Human)
Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix, are a significant challenge in LC-MS/MS-based bioanalysis. eijppr.comnih.gov These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of the method. core.ac.uknih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte. researchgate.net
The evaluation of matrix effects is a critical part of method validation. It is typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample with that of the analyte in a neat solution at the same concentration. nih.gov Different biological matrices (e.g., plasma, urine, tissue homogenates) can exhibit varying degrees of matrix effects. core.ac.uk Strategies to minimize matrix effects include optimizing sample preparation to remove interfering substances, modifying chromatographic conditions to separate the analyte from matrix components, and adjusting the pH of the mobile phase. eijppr.comnih.gov
| Strategy | Description | Reference |
|---|---|---|
| Use of Stable Isotope-Labeled Internal Standard | The internal standard co-elutes and experiences similar matrix effects as the analyte, providing effective compensation. | researchgate.net |
| Improved Sample Cleanup | Techniques like solid-phase extraction (SPE) can more effectively remove interfering matrix components than simple protein precipitation. | core.ac.uk |
| Chromatographic Separation | Optimizing the LC method to achieve baseline separation of the analyte from co-eluting matrix components. | nih.gov |
| Dilution | Diluting the sample can reduce the concentration of matrix components, but may compromise sensitivity. | nih.gov |
Inter-laboratory Method Transferability and Robustness Assessments
For a bioanalytical method to be widely applicable, it must be transferable between different laboratories and robust enough to withstand minor variations in analytical conditions. Inter-laboratory validation, also known as a round-robin test, is conducted to assess the reproducibility of the method in different settings. researchgate.netnih.gov This involves analyzing the same set of samples in multiple laboratories and comparing the results.
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. mdpi.com A robust method will yield consistent results despite these minor changes, ensuring its reliability in routine use. The use of a well-characterized internal standard like this compound contributes significantly to the robustness of the analytical method.
Application in Impurity Profiling and Degradation Product Analysis of Temafloxacin
The identification and quantification of impurities and degradation products are critical aspects of pharmaceutical quality control. This compound can be utilized in these studies to aid in the detection and characterization of related substances.
Identification and Structural Elucidation of Process-Related and Degradation Impurities Using Deuterated Standards
In pharmaceutical analysis, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for quantitative accuracy and precision. clearsynth.com this compound, a deuterated analog of Temafloxacin, serves this critical role in the identification and structural characterization of impurities. These impurities can be categorized into two main types: process-related impurities, which are by-products formed during the synthesis of the active pharmaceutical ingredient (API), and degradation impurities, which arise from the chemical decomposition of the API over time or under stress conditions.
The fundamental advantage of using this compound lies in its chemical and physical similarity to unlabeled Temafloxacin. It co-elutes with the analyte during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer, yet is distinguishable due to its higher mass. researchgate.net This allows it to act as a perfect reference, compensating for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal. clearsynth.com
During the synthesis of Temafloxacin, various related substances can be formed due to incomplete reactions or side reactions. Similarly, forced degradation studies—where Temafloxacin is exposed to harsh conditions such as acid, base, oxidation, heat, and photolysis—are intentionally performed to generate potential degradation products. researchgate.net In the subsequent analysis of these complex mixtures, this compound is spiked into the sample. Any detected compound that shows a corresponding peak at a +7 Da mass difference can be flagged as a potential Temafloxacin-related impurity. This strategy is highly effective for tracing the origin of unknown peaks in a complex chromatogram, as demonstrated in studies of other fluoroquinolones like ciprofloxacin, where the use of its deuterated analog (ciprofloxacin-d8) was key to identifying multiple degradation pathways. researchgate.net
The structural elucidation process begins with this initial identification. By comparing the mass spectra of the unlabeled impurity and its deuterated counterpart, analysts can deduce fragmentation patterns, which provides initial clues about the impurity's structure. For instance, the loss of a specific fragment from both the impurity and its deuterated version can confirm which part of the molecule has remained intact.
Table 1: Potential Process-Related and Degradation Impurities of Temafloxacin (This table is illustrative, based on known fluoroquinolone degradation pathways)
| Impurity Type | Potential Impurity Name | Potential Origin | Molecular Change |
| Process-Related | Desfluoro-temafloxacin | Incomplete fluorination during synthesis | Replacement of Fluorine with Hydrogen |
| Process-Related | N-Oxide Temafloxacin | Side reaction during synthesis | Oxidation of the piperazine (B1678402) nitrogen |
| Degradation | Decarboxylated Temafloxacin | Photolytic or thermal stress | Loss of the carboxylic acid group |
| Degradation | Ethylenediamine-adduct | Cleavage of piperazine ring | Reaction with piperazine ring fragment |
| Degradation | Formyl-piperazine Temafloxacin | Oxidative degradation | Oxidation and cleavage of the piperazine ring |
This systematic approach, anchored by the use of this compound, ensures that even trace-level impurities are not overlooked and provides a robust foundation for their definitive structural identification. tandfonline.com
Chromatographic and Spectroscopic Techniques in Impurity Research (e.g., LC-MS, GC-MS, NMR, FTIR)
A suite of advanced analytical techniques is required to separate, identify, and fully characterize the structure of impurities flagged using this compound. Each technique provides a different piece of the puzzle, and their combined application is essential for comprehensive impurity profiling. mdpi.comacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of impurity analysis for compounds like Temafloxacin. researchgate.net A high-performance liquid chromatography (HPLC) system separates the components of a mixture based on their affinity for the stationary phase. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio. This provides highly sensitive detection and crucial mass information for each separated impurity. The use of high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of an impurity, further aiding in its identification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is used for volatile impurities or those that can be made volatile through a process called derivatization. nih.gov While less common for large, polar molecules like fluoroquinolones, it can be invaluable for identifying smaller, process-related impurities such as residual solvents or starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for the unambiguous structural elucidation of isolated impurities. mdpi.com Once an impurity is detected by LC-MS and isolated in sufficient quantity, NMR analysis (including ¹H, ¹³C, and ¹⁹F NMR for fluoroquinolones) reveals the precise connectivity of atoms in the molecule. It provides detailed information about the chemical environment of each atom, allowing chemists to piece together the exact structure and stereochemistry of the impurity.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. researchgate.net By comparing the FTIR spectrum of an impurity to that of Temafloxacin, analysts can identify changes such as the loss of a carboxylic acid group (disappearance of a C=O stretch) or the formation of a hydroxyl group (appearance of an O-H stretch). This serves as a complementary technique to confirm structural features identified by MS and NMR. mdpi.com
Table 2: Application of Analytical Techniques in Temafloxacin Impurity Analysis
| Technique | Primary Application | Information Provided | Role of this compound |
|---|---|---|---|
| LC-MS/MS | Separation, Detection, and Quantification | Retention time, molecular weight, fragmentation patterns | Co-elution confirms analyte-related peaks; aids quantification |
| GC-MS | Analysis of Volatile Impurities | Identification of volatile organic compounds | Not typically used directly, but for related volatile precursors |
| NMR | Definitive Structural Elucidation | Precise atomic connectivity, stereochemistry | Not directly used in the NMR experiment itself |
| FTIR | Functional Group Identification | Presence or absence of specific chemical bonds | Not directly used, but confirms structural changes |
Through the integrated use of these powerful chromatographic and spectroscopic methods, guided by the initial screening with this compound, researchers can confidently identify, characterize, and quantify the impurities present in Temafloxacin, ensuring the quality and consistency of the active pharmaceutical ingredient.
Investigations of Pharmacokinetic and Metabolic Processes Utilizing Temafloxacin D7
Pharmacokinetic Studies in Non-Human Animal Models (Pre-clinical Research)
Preclinical pharmacokinetic (PK) studies in animal models are fundamental to drug development, providing essential information about how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). fda.govmdpi.com In these studies, Temafloxacin-d7 is indispensable for ensuring the accuracy and precision of the quantitative data obtained. ubc.ca
Absorption, Distribution, and Excretion (ADE) Investigations in Animal Species
The study of Absorption, Distribution, and Excretion (ADE) reveals the journey of a drug through a biological system. Studies on the parent compound, temafloxacin (B1682013), have been conducted in various animal species, including rats, mice, and pigs, to characterize its ADE profile. dntb.gov.uajst.go.jpmedchemexpress.com For instance, after oral administration in rats, radiolabeled temafloxacin was found to be absorbed from the upper small intestine. nih.gov It distributes widely into most tissues, with the highest concentrations typically found in the kidney and liver, and is excreted through both urine and feces. nih.gov In pigs, temafloxacin shows significant penetration into bile. nih.govpsu.edu
In such investigations, this compound is employed as an internal standard in the bioanalytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS). ijper.orgmdpi.com By adding a known quantity of this compound to biological samples (e.g., plasma, urine, tissue homogenates) prior to analysis, researchers can accurately quantify the concentration of the unlabeled temafloxacin. The deuterated standard co-elutes with the analyte but is detected at a different mass-to-charge ratio (m/z), allowing for correction of any variability or loss during sample preparation and analysis, thereby ensuring highly reliable data. acanthusresearch.com
Compartmental and Non-Compartmental Pharmacokinetic Modeling and Parameter Estimation
Pharmacokinetic modeling is used to describe and predict the concentration-time course of a drug in the body. allucent.com This is achieved through two primary approaches: non-compartmental analysis (NCA) and compartmental analysis. nih.govquantics.co.uk
Non-Compartmental Analysis (NCA): This model-independent method uses algebraic equations, such as the trapezoidal rule, to calculate key PK parameters directly from the observed concentration-time data. allucent.comnih.gov
Compartmental Analysis: This method uses mathematical models to describe the body as a series of interconnected compartments, simulating the drug's movement between them. allucent.com
Both methods are used to estimate crucial PK parameters like peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½). allucent.comquantics.co.uk Studies on temafloxacin in mice have shown differences in pharmacokinetic parameters between infected and non-infected animals, with longer half-lives observed in infected mice. oup.com
The accuracy of these estimated parameters is critically dependent on the quality of the concentration data. The use of this compound as an internal standard during sample quantification provides the high-quality, precise data necessary for robust and reliable pharmacokinetic modeling. ubc.ca
Table 1: Illustrative Pharmacokinetic Parameters of Temafloxacin in Various Animal Species (Data for Unlabeled Drug)
This table presents typical pharmacokinetic parameters for the non-deuterated drug, Temafloxacin. The precise measurement of these values in studies is facilitated by the use of this compound as an internal standard.
| Species | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |
| Mouse | Oral | 5.4 | 0.5 | 2.2 | 16.3 | medchemexpress.comoup.com |
| Mouse | Subcutaneous | 20.1 | 0.5 | 1.4 | 45.1 | medchemexpress.comoup.com |
| Pig | Intraduodenal | 3.26 | ~0.17 | 11.45 | 18.9 | nih.govpsu.edu |
| Rat | Oral | - | 1.0 | - | - | nih.gov |
Role of this compound in Differential Pharmacokinetic Analysis
Stable isotope-labeled compounds like this compound are exceptionally useful in studies designed to compare different drug formulations or administration routes. scinews.uz In a typical "cassette" or co-administration study, the unlabeled drug (Temafloxacin) in one formulation and the labeled drug (this compound) in another can be administered simultaneously to the same animal. nih.gov
Because the mass spectrometer can distinguish between the two isotopic forms, a complete pharmacokinetic profile for each formulation can be generated from a single set of biological samples. This approach eliminates inter-animal variability, which is a major confounding factor in traditional parallel-group studies. Consequently, it allows for a more precise comparison of bioavailability and other pharmacokinetic parameters, requiring fewer animals and resources. scinews.uz
In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro assays using liver subcellular fractions or cells are crucial for predicting a drug's metabolic fate in the body. mdpi.comresearchgate.net this compound is a powerful tool in these systems for assessing metabolic stability and for identifying and structurally characterizing metabolites. symeres.comresearchgate.net
Application of this compound in Liver Microsome and Hepatocyte Incubation Systems
Liver microsomes and hepatocytes are the two most widely used in vitro systems for studying drug metabolism. mdpi.comresearchgate.net
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. mdpi.comcambridge.org
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of metabolic pathways. mdpi.com
To assess metabolic stability, this compound is incubated with either liver microsomes (often from various species like human, rat, dog, and mouse for cross-species comparison) or hepatocytes in the presence of necessary cofactors (e.g., NADPH for Phase I reactions). nih.govnih.gov At specific time points, aliquots are taken, and the reaction is stopped. The remaining concentration of this compound is then quantified by LC-MS. The rate of disappearance of the deuterated compound is used to calculate in vitro intrinsic clearance (CLint) and half-life (t½), which are key indicators of how quickly the drug is likely to be metabolized in vivo. mdpi.com
Identification and Structural Characterization of Temafloxacin Metabolites Using Isotopic Tracers
Identifying drug metabolites is a critical step in understanding a drug's efficacy and potential for toxicity. Using a stable isotope-labeled version of a drug, such as this compound, greatly simplifies this process. researchgate.net When a mixture of unlabeled Temafloxacin and labeled this compound (often in a 1:1 ratio) is incubated with liver microsomes or hepatocytes, the resulting metabolites will appear as distinct doublets in the mass spectrum. acs.org
Each metabolite derived from the unlabeled drug will be accompanied by a "partner" peak from the deuterated drug, separated by a specific mass difference corresponding to the number of deuterium (B1214612) atoms (in this case, a mass difference of 7 Da, assuming no deuterium atoms are lost during metabolism). This characteristic isotopic pattern makes it easy to distinguish drug-related metabolites from the thousands of endogenous compounds present in the biological matrix. nih.gov Once identified, the structure of the metabolite can be further elucidated using techniques like tandem mass spectrometry (MS/MS). Studies have identified metabolites of temafloxacin that result from the oxidation of its piperazinyl moiety. asm.org
Table 2: Conceptual Data for Metabolite Identification using Temafloxacin/Temafloxacin-d7
This table illustrates the principle of using an isotopic tracer for metabolite identification. The mass spectrometer would detect pairs of ions with a specific mass difference, confirming them as drug-related metabolites.
| Compound/Metabolite | Unlabeled (M) Expected m/z | Labeled (M+7) Expected m/z | Mass Difference (Da) |
| Temafloxacin (Parent) | 422.14 | 429.18 | 7 |
| Putative Metabolite 1 (e.g., Hydroxylation, +16 Da) | 438.14 | 445.18 | 7 |
| Putative Metabolite 2 (e.g., Glucuronidation, +176 Da) | 598.17 | 605.21 | 7 |
| Putative Metabolite 3 (e.g., Oxidation of piperazinyl moiety) | Varies | Varies + 7 | 7 |
Investigation of Metabolic Pathways and Enzyme Systems Involved in Temafloxacin Biotransformation
Temafloxacin, a fluoroquinolone antibiotic, undergoes limited metabolism in humans, with the majority of the dose being excreted unchanged in the urine. nih.gov However, the portion that is metabolized follows specific biotransformation pathways, primarily involving conjugation and oxidation. nih.gov Studies on the parent compound indicate that metabolic clearance accounts for a small fraction of its elimination, with oxidative metabolites and their conjugates representing about 5% to 8% of a given dose. nih.gov
The primary enzyme system implicated in the oxidative metabolism of many fluoroquinolones is the cytochrome P450 (CYP) supergene family of enzymes located in the liver. researchgate.netscirp.org While some quinolones are significant inhibitors of specific CYP isozymes, such as CYP1A2, temafloxacin has been shown to have a relatively low inhibitory effect on this enzyme system. researchgate.netnih.govnih.gov Specifically, one in vitro study demonstrated that temafloxacin caused only a 10% reduction in the activity of cytochrome P450IA2. nih.gov This suggests that while CYP enzymes are involved in its biotransformation, temafloxacin is not a potent inhibitor of this pathway, a characteristic that differentiates it from other quinolones like enoxacin (B1671340) and ciprofloxacin. nih.govnih.gov
The use of this compound, a deuterated isotopologue of temafloxacin, is critical in metabolic studies. It is expected to follow the same metabolic pathways as the parent compound. Its key role is often as an internal standard in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). By comparing the metabolic fate of the deuterated versus the non-deuterated compound, researchers can investigate potential shifts in metabolism and, more importantly, explore the kinetic isotope effect.
Table 1: Known Metabolic Fate of Temafloxacin in Humans
| Metabolic Pathway | Description | Approximate Percentage of Dose | Primary Enzyme System |
|---|---|---|---|
| Renal Excretion (Unchanged) | The majority of the drug is eliminated by the kidneys without being metabolized. | ~57% | Not Applicable |
| Metabolism | A minor pathway involving biotransformation into other compounds. | ~5-8% | Cytochrome P450 (CYP) |
| - Conjugation | Formation of glucuronide or sulfate (B86663) conjugates. | Collectively ~5-8% | UGTs, SULTs |
| - Oxidation | Minor oxidative reactions leading to metabolites. | Cytochrome P450 |
Data sourced from pharmacokinetic studies in healthy volunteers. nih.gov
Kinetic Isotope Effect (KIE) Studies for Elucidating Rate-Limiting Steps in Biochemical Reactions
The substitution of hydrogen with deuterium at a specific molecular position can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org This effect is particularly pronounced when the cleavage of the carbon-hydrogen (C-H) bond is the rate-determining step of the reaction. portico.orgresearchgate.net Since the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the C-H bond, more energy is required to break it, leading to a slower reaction rate. portico.orginformaticsjournals.co.in This principle is a cornerstone for using this compound to study enzymatic mechanisms.
Methodologies for Measuring KIE with this compound
Measuring the KIE for this compound involves comparing its rate of metabolism to that of the non-deuterated temafloxacin. This is typically performed using competitive in vitro experiments with human liver microsomes, which contain the relevant metabolic enzymes like cytochrome P450s. nih.gov
The most common and precise methodologies involve mass spectrometry (MS). nih.govresearchgate.net
Key Methodological Steps:
Incubation: Both temafloxacin and this compound are incubated together in a competitive setting with a preparation of metabolic enzymes (e.g., human liver microsomes) and necessary cofactors. acs.org
Sample Analysis: Over time, samples are taken from the reaction mixture. The reaction is quenched, and the concentrations of the remaining parent compounds (deuterated and non-deuterated) and their respective metabolites are measured.
Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique. nih.govresearchgate.net It allows for the separation of the compounds and their highly sensitive and specific quantification based on their mass-to-charge ratios. Multiple Reaction Monitoring (MRM) is a specific MS technique used to enhance the precision of quantification. nih.govmdpi.com
KIE Calculation: The KIE is calculated as the ratio of the rate constants (k) for the light (H) and heavy (D) isotopes (KIE = kH/kD). wikipedia.org This can be determined by analyzing the change in the ratio of the two isotopic substrates over the course of the reaction. acs.org
Table 2: Hypothetical Experimental Design for KIE Measurement
| Parameter | Description | Example Technique/Value |
|---|---|---|
| System | In vitro model containing metabolic enzymes. | Human Liver Microsomes |
| Substrates | Equimolar mixture of deuterated and non-deuterated compounds. | Temafloxacin & this compound |
| Analysis Method | Separation and detection of substrates and products. | LC-MS/MS with MRM |
| Measured Values | Concentrations of remaining substrates at various time points. | [Temafloxacin]t, [this compound]t |
| Calculated Result | Ratio of reaction rates. | KIE (kH/kD) |
Interpretation of KIE Data for Understanding Enzymatic Mechanisms
The interpretation of KIE data provides profound insights into the transition state of an enzymatic reaction. numberanalytics.com The magnitude of the measured KIE value is particularly informative.
No Significant KIE (kH/kD ≈ 1): If the KIE value is close to 1, it indicates that C-H bond breaking is not the rate-determining step. nih.gov In this scenario, another step in the enzymatic cycle, such as substrate binding, product release, or the reduction of the enzyme's active site, is likely the slowest part of the process. nih.gov For example, in some fast P450 reactions, the reduction of the heme iron can be rate-limiting, resulting in no observable KIE for C-H bond cleavage. nih.gov
By strategically placing deuterium atoms on different parts of the temafloxacin molecule, researchers can probe which specific C-H bonds are targeted by metabolic enzymes. If deuterating a particular position results in a significant KIE, it confirms that this site is a "metabolic soft spot." This information is invaluable for understanding the precise mechanism of action of the enzymes involved in drug biotransformation. nih.govresearcher.life
Mechanistic Research and Advanced Biological Applications of Temafloxacin D7
Investigation of Molecular Interactions with Biological Targets (e.g., DNA Gyrase, Topoisomerase IV)
The bactericidal effects of temafloxacin (B1682013) are a result of its interaction with two critical bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for managing DNA topology during replication, transcription, and repair. DNA gyrase is the principal target in most Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive organisms. drugbank.commdpi.com Temafloxacin functions by trapping these enzymes in a complex with DNA, leading to the stabilization of double-strand DNA breaks and subsequent cell death. researchgate.net
Characterizing the binding affinity of a drug to its target is a cornerstone of drug development. In the context of Temafloxacin-d7, its primary utility in binding studies is not to alter the affinity itself—as deuterium (B1214612) substitution rarely impacts the equilibrium binding constant—but to serve as a high-fidelity internal standard for mass spectrometry-based quantification assays.
By using this compound, researchers can accurately measure the concentration of the non-deuterated temafloxacin in complex biological matrices during binding assays. This allows for the precise determination of key affinity parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These studies confirm that the drug binds tightly to the enzyme-DNA complex, thereby inhibiting enzyme function. The near-identical physicochemical properties of this compound ensure that it mimics the behavior of the parent compound in the assay, without interfering with the binding measurement itself.
Table 1: Hypothetical Binding Affinity of Temafloxacin for Bacterial Topoisomerases This table illustrates the expected similarity in binding affinity between Temafloxacin and its deuterated analogue, a fundamental assumption when using this compound as an analytical standard.
| Target Enzyme | Organism | Compound | IC50 (nM) | Ki (nM) |
| DNA Gyrase | Escherichia coli | Temafloxacin | 25.5 | 12.1 |
| DNA Gyrase | Escherichia coli | This compound | 25.8 | 12.3 |
| Topoisomerase IV | Staphylococcus aureus | Temafloxacin | 30.1 | 14.5 |
| Topoisomerase IV | Staphylococcus aureus | This compound | 30.4 | 14.7 |
Use of Deuterated Analogues in Structural Biology Studies (e.g., X-ray Crystallography, Cryo-EM)
Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level insights into how drugs interact with their targets. nih.gov These methods have been instrumental in visualizing how fluoroquinolones bind to the pocket formed by the DNA and the topoisomerase enzyme. mdpi.com
While deuteration does not typically enhance resolution in X-ray or cryo-EM studies, this compound is an essential tool for complementary structural methods. In neutron crystallography, replacing hydrogen with deuterium significantly reduces incoherent scattering, which can clarify the positions of hydrogen atoms and water molecules in the binding site, offering a more detailed picture of the drug-target interaction. Similarly, in Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration can simplify complex spectra, aiding in the study of the dynamics of the ligand-target complex in solution. nih.gov
Enzyme Kinetic Studies with Deuterated Substrates and Inhibitors
Enzyme kinetics provides a quantitative framework for understanding the rates of enzyme-catalyzed reactions and the mechanisms of enzyme inhibition. patsnap.comnih.gov The use of deuterated compounds like this compound is particularly powerful for investigating the kinetic isotope effect (KIE). A KIE occurs when the substitution of an atom with its heavier isotope (e.g., hydrogen with deuterium) results in a change in the reaction rate. This effect is observed only when the C-H bond being replaced is broken in the rate-limiting step of the reaction.
In the context of this compound, researchers can perform kinetic assays to determine if metabolic degradation by host or bacterial enzymes involves the cleavage of one of the deuterated C-H bonds. If a significant KIE is observed (i.e., the rate of metabolism for this compound is slower than for temafloxacin), it provides definitive evidence that C-H bond cleavage is a rate-determining step in that metabolic pathway. This information is crucial for understanding the drug's metabolic stability and potential for drug-drug interactions.
Table 2: Example Enzyme Kinetic Data for a Hypothetical Metabolic Pathway This table demonstrates how a kinetic isotope effect might manifest, indicating that the deuteration in this compound slows down its rate of metabolism by a specific enzyme.
| Compound | Enzyme | Km (µM) | Vmax (pmol/min/mg) | KIE (Vmax H/Vmax D) |
| Temafloxacin | CYP3A4 | 15.2 | 250.4 | 2.5 |
| This compound | CYP3A4 | 15.5 | 100.2 |
Research into Antimicrobial Resistance Mechanisms at the Molecular and Cellular Level
The emergence of antimicrobial resistance is a major global health challenge. For fluoroquinolones, the primary mechanisms of resistance are mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased expression of efflux pumps that expel the drug from the bacterial cell. nih.govnih.gov
Target site mutations, particularly in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, reduce the binding affinity of fluoroquinolones, thereby conferring resistance. jpedres.org Concurrently, bacteria can upregulate various families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, which actively transport antibiotics out of the cell. nih.gov
This compound serves as an excellent tracer in studies designed to quantify efflux pump activity. Because of its heavier mass, it can be easily distinguished from the endogenous cellular metabolome using mass spectrometry. Researchers can load bacterial cells with this compound and measure its rate of extrusion over time. Comparing these rates between wild-type strains and mutants that overexpress specific efflux pumps allows for the precise characterization of the pump's substrate specificity and efficiency.
Table 3: Hypothetical Efflux Rate of this compound in Bacterial Strains This data illustrates how this compound can be used to quantify the contribution of a specific efflux pump to drug resistance.
| Bacterial Strain | Genotype | Efflux Pump | Efflux Rate (pmol/min/10⁸ cells) |
| P. aeruginosa PAO1 | Wild-Type | MexAB-OprM (basal) | 12.5 |
| P. aeruginosa K1455 | mexR mutant | MexAB-OprM (overexpressed) | 58.2 |
| S. aureus RN4220 | Wild-Type | NorA (basal) | 8.9 |
| S. aureus K1758 | norA upregulated | NorA (overexpressed) | 35.1 |
Application of this compound in Investigating Resistance Development In Vitro
Understanding how resistance evolves is key to developing strategies to combat it. In vitro evolution experiments, where bacteria are serially passaged in the presence of sub-lethal concentrations of an antibiotic, are a common method to study the emergence of resistance. nih.gov
By using this compound in parallel with non-deuterated temafloxacin in these experiments, scientists can investigate how drug metabolism influences the development of resistance. If deuteration slows a key metabolic pathway (as identified through KIE studies), it may alter the selective pressures on the bacteria. For instance, if a metabolite of temafloxacin is more or less toxic, or is a better or worse substrate for an efflux pump, then slowing its formation with this compound could change the frequency and type of resistance mutations that arise. This allows for a deeper understanding of the interplay between drug metabolism, target-site mutations, and efflux-mediated resistance.
Development of this compound as a Research Tool in Drug Discovery and Development
Extensive searches of scientific and commercial literature reveal a significant lack of specific, publicly available research focused on the mechanistic studies or advanced biological applications of This compound . This deuterated form of the fluoroquinolone antibiotic, Temafloxacin, is primarily available commercially as an analytical standard. Its development as a research tool is therefore understood through the established principles of utilizing deuterium-labeled compounds in pharmaceutical science, rather than through specific published studies on this compound itself.
The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, is a well-established technique in drug discovery and development. dntb.gov.ualgcstandards.com This modification, known as deuteration, does not significantly alter the size, shape, or biological activity of the parent molecule but can have a profound impact on its metabolic profile. lgcstandards.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that leads to the kinetic isotope effect. This effect can slow down metabolic reactions that involve the cleavage of this bond. lgcstandards.com
In the context of drug discovery, this compound's primary role as a research tool stems from its utility in pharmacokinetic (PK) studies. When researchers study the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, Temafloxacin, a deuterated version like this compound serves as an ideal internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS). mdpi.com Because it is chemically almost identical to Temafloxacin but has a different mass, it can be easily distinguished by the mass spectrometer, allowing for precise quantification of the parent drug in biological samples like plasma, urine, or tissues. mdpi.commdpi.com
Furthermore, the development of deuterated analogs is a key strategy in mechanistic research to understand a drug's metabolic fate. By selectively replacing hydrogen atoms at sites known or suspected to be vulnerable to metabolic enzymes (often cytochrome P450 enzymes), researchers can investigate the specific metabolic pathways of a drug. dntb.gov.ua If deuteration at a particular position on the Temafloxacin molecule leads to a slower rate of metabolism and a longer half-life compared to the non-deuterated parent compound, it provides strong evidence that this position is a primary site of metabolic attack. wjgnet.com
While the parent compound, Temafloxacin, was withdrawn from the market due to severe adverse effects, including hemolysis and renal dysfunction, research into its deuterated analog could theoretically offer insights into the mechanisms of this toxicity. nih.gov It has been suggested that some adverse drug reactions are caused by the formation of reactive metabolites. nih.gov By slowing down the metabolism of Temafloxacin through deuteration, the formation of such toxic metabolites might be reduced, potentially leading to a safer compound. However, no published research specifically investigating this hypothesis with this compound is available.
Quality Control, Reference Material Characterization, and Standardization for Research Purposes
Qualification and Certification of Temafloxacin-d7 as a Reference Standard
The qualification of this compound as a reference standard is a meticulous process that establishes its chemical identity, purity, and suitability for its intended analytical purpose. medchemexpress.com Reference standards are essential for calibrating instruments, validating analytical methods, and ensuring that laboratory results are both reproducible and accurate. alfa-chemistry.com For a deuterated compound like this compound, this process is twofold: it involves not only confirming the chemical structure but also verifying the isotopic labeling.
Certified Reference Materials (CRMs) are highly qualified standards manufactured and tested under stringent international guidelines, such as ISO 17025. labx.com These materials are accompanied by a certificate that documents their properties and the traceability of their certified values, providing a high degree of confidence for researchers. labx.comlgcstandards.com The qualification of this compound would follow these rigorous principles to establish it as a reliable reference standard for research applications.
The chemical purity of a reference standard is a critical attribute. Impurities that may arise during synthesis or storage can significantly impact the safety and efficacy of pharmaceutical products and the accuracy of analytical results. simsonpharma.com A variety of analytical techniques are employed to identify and quantify any impurities in a batch of this compound. High-Performance Liquid Chromatography (HPLC) is a principal method for determining the purity of fluoroquinolones and separating them from manufacturing impurities and degradation products. nih.govnih.govresearchgate.net
Traceability is the concept of linking the measurement of a standard's purity back to a recognized primary standard, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). alfa-chemistry.com This unbroken chain of comparisons ensures that measurements are accurate and comparable across different laboratories and over time. Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method that can determine purity with high accuracy and provides direct traceability to the International System of Units (SI). sigmaaldrich.com
Below is a table summarizing the typical analytical methods used for purity determination and characterization of a reference standard like this compound.
| Analytical Technique | Purpose in Characterization | Typical Findings/Parameters |
| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity by separating the main compound from any impurities. nih.govnih.gov | Purity value (e.g., >99.5%), detection and quantification of impurities at levels as low as 0.05%. nih.gov |
| Mass Spectrometry (MS) | To confirm the molecular weight and structural identity of the compound. simsonpharma.com | Provides the mass-to-charge ratio (m/z) corresponding to the molecular ion of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate and confirm the chemical structure and identify the positions of the deuterium (B1214612) labels. rsc.org | Provides a detailed structural map of the molecule, confirming it is temafloxacin (B1682013) and showing the location of the deuterium atoms. |
| Water Content (Karl Fischer Titration) | To quantify the amount of water present in the material. | Water content is measured as a percentage, which is crucial for calculating purity on an anhydrous basis. |
| Residual Solvent Analysis (Gas Chromatography) | To identify and quantify any solvents remaining from the synthesis process. | Reports the levels of any residual solvents, which must be below specified limits. |
This table is interactive. Click on the headers to learn more about each technique's role.
For a stable isotope-labeled compound such as this compound, verifying the isotopic enrichment is as crucial as determining its chemical purity. rsc.org Isotopic enrichment refers to the percentage of the labeled isotope at specific positions within the molecule. isotope.com This verification ensures that the material will function correctly as an internal standard in isotope dilution mass spectrometry (IDMS) assays. sepscience.com
The primary goal is to confirm that a very high percentage of the molecules are indeed this compound and to quantify the presence of molecules with fewer deuterium atoms (e.g., d6, d5) or no deuterium atoms (d0). avantiresearch.comlgcstandards.com The presence of a significant amount of the unlabeled (d0) species in the internal standard can interfere with the measurement of the native analyte in a sample, leading to inaccurate results. waters.com High-resolution mass spectrometry (HRMS) is the definitive technique for this analysis, as it can resolve the small mass differences between the various isotopologues. rsc.orgresearchgate.net
The table below illustrates a hypothetical isotopic distribution for a batch of this compound with high isotopic enrichment.
| Isotopologue | Description | Hypothetical Abundance |
| d7 | The desired, fully labeled molecule. | >99% |
| d6 | Molecules containing six deuterium atoms. | <0.8% |
| d5 | Molecules containing five deuterium atoms. | <0.1% |
| d0 | Unlabeled temafloxacin. | <0.05% |
This table shows an example of the data obtained during isotopic enrichment verification, which is crucial for certifying a deuterated standard.
Stability Studies of this compound as an Analytical Reference Material
Stability studies are essential to determine the time frame over which a reference material remains suitable for use under specified storage conditions. europa.eueuropa.eu These studies evaluate the material's integrity over time by monitoring for any degradation or changes in its purity profile. For this compound, this involves ensuring that both its chemical purity and its isotopic integrity are maintained. sigmaaldrich.com The results of these studies are used to establish a re-test date or shelf life for the reference material.
To ensure the long-term viability of this compound for research archives, its stability must be assessed under various storage conditions. This typically involves storing aliquots of the material at different temperatures and humidity levels, with protection from light. fujifilm.com Common long-term storage conditions for sensitive chemical standards include refrigeration (2-8 °C) or freezing (-20 °C or -80 °C). researchgate.net Samples are then periodically removed and re-analyzed using the same validated analytical methods (e.g., HPLC, LC-MS) that were used for its initial characterization. researchgate.net
A typical long-term stability study design is outlined in the table below.
| Storage Condition | Time Point 0 | Time Point 6 Months | Time Point 12 Months | Time Point 24 Months |
| -20°C ± 5°C | Purity: 99.8% | Purity: 99.8% | Purity: 99.7% | Purity: 99.8% |
| 5°C ± 3°C | Purity: 99.8% | Purity: 99.7% | Purity: 99.6% | Purity: 99.5% |
| 25°C ± 2°C / 60% RH | Purity: 99.8% | Purity: 99.1% | Purity: 98.2% (Degradation observed) | N/A |
This interactive table presents hypothetical data from a stability study, demonstrating how different storage conditions affect the purity of the reference material over time.
Role in Establishing Quality Control Parameters for Research Protocols
A fully characterized and stable this compound reference standard plays a pivotal role in establishing quality control (QC) parameters for research protocols, especially those involving quantitative analysis. musechem.com Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in LC-MS methods. amerigoscientific.comwuxiapptec.com
In a typical quantitative assay, a precise amount of this compound is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. amerigoscientific.com Because the SIL-IS has nearly identical physicochemical properties to the unlabeled analyte (Temafloxacin), it experiences similar losses during extraction and similar ionization effects in the mass spectrometer. wuxiapptec.comacanthusresearch.com By calculating the ratio of the analyte's response to the internal standard's response, the method can accurately correct for experimental variability, thus improving the accuracy and precision of the final concentration measurement. musechem.comwuxiapptec.com This makes the use of this compound essential for method validation and for the routine monitoring of assay performance through QC samples. musechem.com
The table below details the role of this compound in establishing key quality control parameters for an LC-MS analytical method.
| QC Parameter | Role of this compound | Acceptance Criteria Example |
| Accuracy | Used to create calibration curves against which the concentration of QC samples is measured. musechem.com | The mean concentration of QC samples should be within ±15% of the nominal value. |
| Precision | The consistent response ratio of analyte/IS across replicate QC samples demonstrates method precision. nih.gov | The coefficient of variation (CV) for QC sample sets should not exceed 15%. nih.gov |
| Matrix Effect | The response of this compound is compared between neat solution and post-extraction spiked matrix samples to assess and correct for ion suppression or enhancement. wuxiapptec.commdpi.com | The IS-normalized matrix factor should be between 0.85 and 1.15. mdpi.com |
| Recovery | The response of this compound in a pre-extraction spiked sample is compared to a post-extraction spiked sample to determine extraction efficiency. amerigoscientific.com | Recovery should be consistent and reproducible across different concentration levels. |
This table outlines how a reliable internal standard like this compound is fundamental to validating and controlling the quality of an analytical research method.
Future Directions and Emerging Research Opportunities for Temafloxacin D7
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Pre-clinical Research
The integration of "omics" technologies, such as metabolomics and proteomics, with stable isotope labeling offers a powerful approach to understanding the complex biological interactions of pharmaceuticals. nih.govnih.gov Temafloxacin-d7 is ideally suited for these applications, serving as a tracer to elucidate metabolic pathways and off-target effects in pre-clinical models.
In metabolomics, the use of stable isotopes like deuterium (B1214612) is emerging for the comprehensive analysis of metabolites in various organisms. scispace.com By introducing this compound into a biological system, researchers can use mass spectrometry to track the biotransformation of the drug and its impact on endogenous metabolic pathways. This approach, sometimes termed 'Deuteromics', allows for the simultaneous exploration of multiple metabolic pathways. metsol.com The distinct mass shift imparted by the seven deuterium atoms allows for the clear differentiation of the parent drug and its metabolites from the endogenous metabolome, enhancing the accuracy of metabolite identification and quantification. scispace.com
Similarly, in proteomics, stable isotope labeling is a cornerstone for quantitative analysis. While techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) are common, the use of deuterated compounds can provide insights into drug-protein interactions and their downstream effects on protein expression and turnover. The ability to trace the deuterated moiety can help in identifying protein binding partners and understanding the mechanism of action at a molecular level.
Table 1: Potential Applications of this compound in Omics Research
| Omics Technology | Application of this compound | Potential Insights |
| Metabolomics | Tracer to follow the metabolic fate of temafloxacin (B1682013). | Identification of novel metabolites, elucidation of biotransformation pathways, assessment of off-target metabolic effects. |
| Proteomics | Probe for identifying protein binding partners. | Understanding of drug-target engagement, identification of off-target protein interactions, insights into mechanisms of action and toxicity. |
| Transcriptomics | Tool to study the effects on gene expression. | Identification of genes and pathways modulated by temafloxacin exposure. |
High-Throughput Screening Methodologies Leveraging Deuterated Probes
High-throughput screening (HTS) is a fundamental technology in drug discovery, enabling the rapid testing of millions of chemical and biological compounds. wikipedia.orgbmglabtech.com The development of novel assays and probes is crucial for the success of HTS campaigns. nih.govresearchgate.net Deuterated compounds like this compound can be leveraged to create innovative HTS assays.
One potential application is in competitive binding assays. Here, a library of compounds could be screened for their ability to displace this compound from its target protein. The use of mass spectrometry as a detection method would allow for the direct and sensitive quantification of bound this compound, offering a robust and label-free screening platform. The automation inherent in HTS systems can be adapted for mass spectrometry-based readouts, making this a feasible approach. wikipedia.org
Furthermore, deuterated probes can be valuable in the development of assays to identify inhibitors of drug metabolism. By incubating this compound with liver microsomes or other metabolic systems in the presence of test compounds, researchers can rapidly screen for compounds that inhibit its metabolism by monitoring the formation of deuterated metabolites.
Innovative Applications in Environmental Fate and Ecotoxicological Research (Excluding Human Exposure)
The widespread use of fluoroquinolones has led to their detection in various environmental compartments, raising concerns about their potential ecotoxicological effects. scielo.brnih.gov Understanding the environmental fate of these compounds is critical for assessing their risk to ecosystems. nih.govnih.gov this compound provides a unique tool for conducting highly precise studies on the environmental pathways and degradation of temafloxacin.
By spiking environmental samples (e.g., soil, water, sediment) with a known amount of this compound, it can be used as a tracer to study processes such as adsorption, biodegradation, and photodegradation. nih.govresearchgate.net The distinct mass of the deuterated compound allows for its unambiguous detection and quantification, even in complex environmental matrices, using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This approach overcomes the challenge of distinguishing the experimentally added compound from any pre-existing background contamination of the non-deuterated parent compound.
In ecotoxicological studies, this compound can be used to investigate the uptake, bioaccumulation, and biotransformation of temafloxacin in various organisms such as algae, invertebrates, and fish. frontiersin.orgmdpi.com These studies are crucial for understanding the potential for adverse effects on aquatic and terrestrial ecosystems. researchgate.net
Table 2: Research Areas in Environmental Science Utilizing this compound
| Research Area | Application of this compound | Key Parameters Measured |
| Environmental Fate | Tracer in soil and water systems. | Adsorption coefficients (Kd), degradation rates (t1/2), identification of degradation products. |
| Ecotoxicology | Tool to study uptake and metabolism in organisms. | Bioaccumulation factors (BAF), bioconcentration factors (BCF), metabolic pathways in non-target organisms. |
Computational Chemistry and In Silico Modeling for Predicting this compound Behavior
Computational chemistry and in silico modeling are increasingly powerful tools in drug discovery and environmental science. jchr.orgnih.gov These methods can be applied to this compound to predict its behavior and guide experimental studies. Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with its biological targets. nih.gov These simulations can provide insights into the binding affinity and conformational changes upon binding. acs.org
Furthermore, computational models can be used to predict the physicochemical properties of this compound, which are crucial for understanding its environmental fate. aip.org For example, quantitative structure-activity relationship (QSAR) models can be developed to predict properties such as water solubility, octanol-water partition coefficient (Kow), and soil adsorption coefficient (Koc). The effect of deuteration on these properties can also be investigated computationally. Hydrogen-deuterium exchange (HDX) is a natural process that can be leveraged in computational modeling to understand molecular structures. acs.orged.ac.uk
In silico tools can also be employed to predict the metabolic fate of this compound. By modeling the interaction of the compound with key metabolic enzymes, such as cytochrome P450s, it is possible to predict the sites of metabolism and the likely metabolites that will be formed. This information is valuable for designing and interpreting data from in vitro and in vivo metabolism studies.
Role in Developing Next-Generation Analytical Standards and Research Reagents
Deuterated compounds are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.comtexilajournal.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for variability in sample preparation and instrument response. scispace.com this compound is an ideal internal standard for the accurate quantification of temafloxacin in various biological and environmental matrices. wisdomlib.org
The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the analyte of interest, meaning it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. texilajournal.com However, it is distinguishable by its higher mass, allowing for separate detection. While the use of deuterated standards can sometimes present challenges, such as potential chromatographic separation from the analyte, these can often be overcome with careful method development. nih.govacs.org
Beyond its role as an internal standard, this compound can also serve as a valuable research reagent for a variety of applications. synmr.inlgcstandards.com It can be used in metabolic studies to investigate the kinetic isotope effect, which can provide insights into reaction mechanisms. scispace.com Furthermore, it can be used to synthesize deuterated metabolites of temafloxacin, which can then be used as analytical standards for their own quantification.
Q & A
Q. What is the methodological role of Temafloxacin-d7 in pharmacokinetic studies, and how should it be integrated into experimental design?
this compound, a deuterated isotopologue, is primarily used as an internal standard to correct for variability in mass spectrometry-based assays. To integrate it:
- Spike samples with a known concentration of this compound during sample preparation to normalize analyte recovery and instrument response .
- Validate its stability under extraction conditions (e.g., pH, temperature) to ensure consistent performance across batches .
- Document its retention time and ion ratios in chromatographic methods to confirm specificity .
Q. How should researchers validate the selectivity of analytical methods employing this compound?
Method validation requires:
- Testing interference from biological matrices (e.g., plasma, urine) by analyzing blank samples spiked with this compound and confirming no co-eluting peaks .
- Comparing the deuterated compound’s signal against non-deuterated analogs to rule out isotopic cross-talk .
- Performing stability tests under short- and long-term storage conditions to ensure no degradation impacts quantification .
Q. What criteria determine the optimal concentration range for this compound in calibration curves?
- Calibration curves should span the expected physiological or experimental concentration range of the target analyte.
- Use at least six concentration levels, with this compound concentrations adjusted to match the analyte’s dynamic range while avoiding saturation or limit-of-detection issues .
Advanced Research Questions
Q. How can researchers resolve discrepancies in recovery rates of this compound across heterogeneous biological matrices?
- Conduct matrix effect studies by comparing the analyte-to-internal standard response ratio in post-extraction spiked samples versus pure solvent .
- Apply correction factors derived from matrix-matched calibration curves to account for ion suppression/enhancement .
- Use advanced statistical tools (e.g., multivariate regression) to identify confounding variables such as lipid content or pH .
Q. What strategies are effective for optimizing mass spectrometry parameters when using this compound in high-throughput assays?
- Systematically vary ionization settings (e.g., ESI voltage, source temperature) to maximize the signal-to-noise ratio for this compound while minimizing in-source fragmentation .
- Employ scheduled multiple reaction monitoring (MRM) to align detection windows with the compound’s retention time, reducing cross-talk in complex runs .
- Validate robustness using inter-day and inter-operator reproducibility tests .
Q. How should researchers design studies to evaluate the isotopic purity of this compound, and what analytical techniques are most reliable?
- Use high-resolution mass spectrometry (HRMS) to detect isotopic impurities (e.g., non-deuterated or partially deuterated species) by analyzing exact mass and isotopic distribution patterns .
- Pair nuclear magnetic resonance (NMR) spectroscopy with deuterium-depleted solvents to confirm deuterium incorporation at specific molecular positions .
- Report purity thresholds (e.g., ≥98% isotopic enrichment) in compliance with journal guidelines for chemical characterization .
Q. What methodological considerations are critical when comparing this compound with other isotopically labeled analogs (e.g., 13C or 15N labels) in tracer studies?
- Control for differential metabolic stability by incubating all isotopes under identical conditions (e.g., liver microsomes) and quantifying degradation rates .
- Use cross-validation studies to assess label-specific biases in extraction efficiency or ionization .
- Apply mixed-effects models to statistically account for variability introduced by isotopic labels in longitudinal data .
Data Analysis and Contradiction Management
Q. How should researchers address contradictory results in stability studies of this compound?
- Replicate experiments under controlled conditions (e.g., temperature, light exposure) to isolate environmental variables .
- Perform degradation pathway analysis (e.g., LC-HRMS) to identify breakdown products and adjust storage protocols accordingly .
- Discuss discrepancies in the context of prior literature, highlighting methodological differences (e.g., buffer composition, container materials) .
What frameworks are recommended for formulating hypothesis-driven research questions involving this compound?
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives, such as: “Does this compound improve the accuracy of urinary metabolite quantification compared to non-deuterated internal standards?” .
- Use the PICO framework (Population, Intervention, Comparison, Outcome) for comparative studies, e.g., “In human plasma samples (Population), does using this compound (Intervention) versus Temafloxacin (Comparison) reduce matrix effects in LC-MS/MS assays (Outcome)?” .
Documentation and Reproducibility
Q. What essential details must be included in the Methods section when publishing studies using this compound?
- Source and purity of this compound, including batch-specific certificates of analysis .
- Full chromatographic and mass spectrometric parameters (e.g., column type, gradient, ionization mode) to enable replication .
- Data on recovery rates, matrix effects, and stability across experimental conditions, presented in tabular format for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
